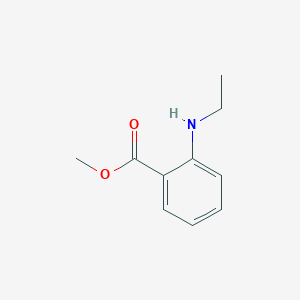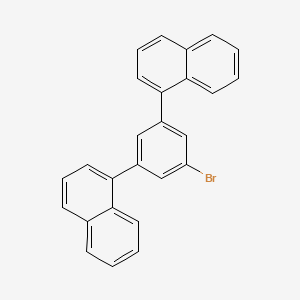![molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8](/img/structure/B3245947.png)
1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
Vue d'ensemble
Description
1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7h-indeno(2,1-c)-quinolin-7-one dihydrochloride (tas-103), have been reported to target topoisomerase ii .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to them, thereby altering their function . For instance, TAS-103, a quinoline derivative, has been reported to act as a potent topoisomerase II poison .
Biochemical Pathways
For instance, TAS-103 has been reported to disrupt signal recognition particle (SRP) complex formation, reducing the amount of SRP14 and SRP19 .
Pharmacokinetics
For instance, 17-demethoxy 17-[[2-(dimethylamino)ethyl]amino]geldanamycin (17DMAG) has been reported to have a plasma clearance of 70 ml/kg/min, a volume of distribution of 42.3 ± 4.1 l/kg, and distribution and elimination half-lives of 0.15 ± 0.02 and 2.8 ± 0.2 h, respectively .
Result of Action
For instance, PDMAEMA linear polymer and its copolymers have been reported to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Action Environment
For instance, the antimicrobial effect of positively charged PDMAEMA particles has been reported to be influenced by pH and temperature .
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the dimethylaminoethyl group and the indole ring .
Cellular Effects
Given its structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine vary with different dosages in animal models .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine typically involves the reaction of indole derivatives with dimethylaminoethyl halides under specific conditions. One common method is the nucleophilic substitution reaction where indole is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-6-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents. This leads to the formation of halogenated or nitrated indole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired transformations.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry and drug delivery systems.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymerization reactions.
2-Dimethylaminoethanol: Utilized in the synthesis of pharmaceuticals and as a precursor in organic synthesis.
The uniqueness of this compound lies in its indole structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMAJOVSWGCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)







![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
